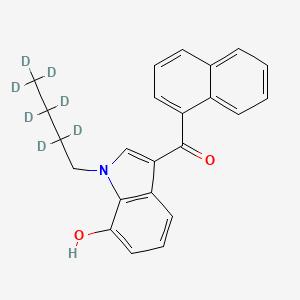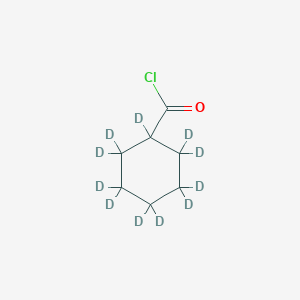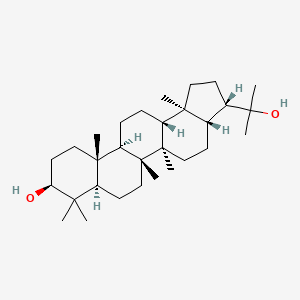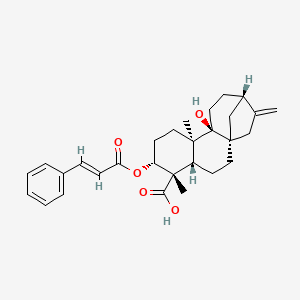
JWH 073 7-hydroxyindole metabolite-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JWH 073 7-hydroxyindole metabolite-d7 contains seven deuterium atoms at the 2, 2’, 3, 3’, 4, 4, and 4 positions. It is intended for use as an internal standard for the quantification of JWH 073 7-hydroxyindole metabolite by GC- or LC-mass spectrometry (MS). JWH 073 is a mildly selective agonist of the central cannabinoid (CB1) receptor derived from the aminoalkylindole WIN 55,212-2. The Ki values for binding CB1 and the peripheral cannabinoid (CB2) receptor are 8.9 and 38 nM, respectively for a CB1:CB2 ratio of 0.23. JWH 073 is one of several synthetic CBs which have been included in smoking mixtures. JWH 073 7-hydroxyindole metabolite is expected to be a urinary metabolite of JWH 073 based on the metabolism of the closely-related JWH 015 and JWH 018.
Wissenschaftliche Forschungsanwendungen
1. Metabolite Analysis and Detection
- Solid-Phase Extraction for Quantification : A study detailed the use of solid-phase extraction and LC-MS/MS for measuring omega and omega-1 metabolites of JWH-018 and JWH-073 in human urine. This method provided rapid resolution and sensitivity for trace analysis (Chimalakonda et al., 2011).
- Metabolite Identification : Another study focused on the structure elucidation of a common metabolite for naphthoylindole-based synthetic cannabinoids, including JWH-073, using LC-TOF and a synthetic reference standard (Lovett et al., 2013).
2. Urinary Metabolites Monitoring
- Monitoring in Legal Cases : Research on monitoring urinary metabolites of JWH-018 and JWH-073 in legal cases suggests significant variation in the concentration of these metabolites, highlighting the challenges in determining specific cannabinoid ingestion (Jang et al., 2013).
3. Development of Analytical Methods
- GC-EIMS Method for Detection : A study developed a sensitive GC-EIMS method for simultaneous detection and quantification of JWH-018 and JWH-073 metabolites in urine, which could be valuable for forensic analysis (Paul & Bosy, 2015).
- In Vitro Metabolite Characterization : Research on in vitro metabolites of JWH-018, JWH-073, and their derivatives aimed to identify principal metabolites, aiding in the discovery of synthetic cannabinoid abusers (Gambaro et al., 2014).
4. Hydroxyl-Position Determination
- GC-MS/MS Method Development : A study focused on developing a mass spectrometric method for determining the hydroxyl position of JWH-018 hydroxyindole metabolites, which can be crucial for identifying specific metabolites (Kusano et al., 2016).
5. Pharmacological and Toxicological Studies
- Cannabinoid Receptor Agonists : A study found that human metabolites of JWH-018 and JWH-073 act as potent agonists at cannabinoid type-2 receptors, indicating the importance of considering these metabolites in pharmacological studies (Rajasekaran et al., 2013).
6. Synthesis and Chemical Studies
- Synthesis of 7-Hydroxyindole : A study presented the synthesis of 7-hydroxyindole from indoline, providing insights into the chemical processes involved in creating compounds like JWH 073 7-hydroxyindole metabolite-d7 (Ishiyama & Yamada, 2005).
Eigenschaften
Produktname |
JWH 073 7-hydroxyindole metabolite-d7 |
|---|---|
Molekularformel |
C23H14D7NO2 |
Molekulargewicht |
350.5 |
IUPAC-Name |
[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-7-hydroxyindol-3-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C23H21NO2/c1-2-3-14-24-15-20(18-11-7-13-21(25)22(18)24)23(26)19-12-6-9-16-8-4-5-10-17(16)19/h4-13,15,25H,2-3,14H2,1H3/i1D3,2D2,3D2 |
InChI-Schlüssel |
RERSSQCTZKUWMM-NCKGIQLSSA-N |
SMILES |
CCCCN1C=C(C2=C1C(=CC=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 |
Synonyme |
(1-butyl-7-hydroxy-1H-indol-3-yl)(naphthalen-1-yl)-methanone-2,2/',3,3/',4,4,4-d7 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







